Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

Catalog No.
S1782234
CAS No.
82398-34-3
M.F
C12H34N6O8Pt2
M. Wt
780.606
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dim...

CAS Number

82398-34-3

Product Name

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

IUPAC Name

dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate

Molecular Formula

C12H34N6O8Pt2

Molecular Weight

780.606

InChI

InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1

InChI Key

PTMQTUGVSQOYOU-NFPQPXRDSA-P

SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt]

Synonyms

(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate; (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate;

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a coordination compound featuring platinum as its central metal ion. This compound is characterized by its unique structure, where two platinum atoms are coordinated with a bidentate ligand, specifically (1R,2R)-1,2-cyclohexanediamine, alongside two nitrate groups. The molecular formula for this compound is C12H30N4O6Pt2, and it has a molecular weight of approximately 708.52 g/mol . Its structure allows for significant interactions with biological molecules, which is crucial for its applications in medicinal chemistry.

Anti-Cancer Properties:

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate, also known as "Oxaliplatin Dimer" or "DACH-Pt Dimer," is a platinum-based compound being investigated for its potential as an anti-cancer drug. It belongs to the class of platinum drugs, which are widely used in cancer treatment due to their ability to damage the DNA of cancer cells []. Studies have shown that Oxaliplatin Dimer exhibits cytotoxic activity against various cancer cell lines, including colorectal cancer, ovarian cancer, and non-small cell lung cancer [, ].

Mechanism of Action:

The exact mechanism of action of Oxaliplatin Dimer is still under investigation. However, it is believed to involve similar processes to other platinum drugs. These drugs form adducts with DNA, which are bulky structures that interfere with DNA replication and transcription, ultimately leading to cell death []. Furthermore, Oxaliplatin Dimer is thought to have a unique mechanism compared to other platinum drugs, potentially involving the generation of reactive oxygen species that further contribute to its cytotoxic effects [].

Advantages over Existing Drugs:

Oxaliplatin Dimer holds promise as a potential alternative to existing platinum drugs due to several potential advantages. Firstly, it is thought to be less prone to developing resistance in cancer cells compared to other platinum drugs []. Secondly, studies suggest that Oxaliplatin Dimer may exhibit lower neurotoxicity, a common side effect associated with some platinum drugs [].

Current Research Status:

While initial research suggests the potential of Oxaliplatin Dimer as an anti-cancer agent, further studies are needed to fully evaluate its efficacy and safety. Preclinical studies in animal models are ongoing, and clinical trials in humans are yet to be initiated [].

The chemical reactivity of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate primarily involves substitution reactions typical of platinum complexes. The presence of the nitrate groups makes it susceptible to hydrolysis and ligand exchange reactions. In aqueous solutions, it can release nitrate ions and form various derivatives depending on the ligands present in the environment.

For example, when exposed to thiols or amines, the nitrate ligands may be displaced, leading to new complexes that could exhibit altered biological activities. The general reaction can be represented as follows:

 Pt NH2C6H12)2]2++L Pt NH2C6H12)2++NO3\text{ Pt NH}_2\text{C}_6\text{H}_{12})_2]^{2+}+\text{L}\rightarrow \text{ Pt NH}_2\text{C}_6\text{H}_{12})_2\text{L }^{+}+\text{NO}_3^{-}

where L represents a new ligand that may coordinate with platinum.

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate exhibits notable biological activity, particularly in the field of oncology. It functions as an anti-cancer therapeutic agent similar to other platinum-based drugs like cisplatin and carboplatin. The compound has demonstrated efficacy in inducing apoptosis in cancer cells through the formation of DNA adducts, leading to cell cycle arrest and ultimately cell death . Additionally, its unique structure allows it to act as both a therapeutic agent and a dual imaging contrast agent, enhancing its utility in cancer diagnostics.

The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate typically involves the reaction of platinum(II) salts with (1R,2R)-1,2-cyclohexanediamine in the presence of nitrates. A common method includes:

  • Preparation of Platinum(II) Complex: Dissolve platinum(II) chloride in a suitable solvent such as ethanol.
  • Addition of Ligand: Add (1R,2R)-1,2-cyclohexanediamine to the solution under stirring conditions.
  • Incorporation of Nitrate: Introduce dinitrate salts to the mixture to facilitate complex formation.
  • Isolation: The resulting dimer can be precipitated out using an appropriate solvent or by evaporating the solvent.

This method yields high-purity Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate suitable for further characterization and application.

The primary applications of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate include:

  • Cancer Treatment: Utilized as an anti-cancer drug due to its ability to induce DNA damage in malignant cells.
  • Imaging Agent: Acts as a dual therapeutic/imaging contrast agent in medical diagnostics.
  • Research Tool: Employed in biochemical studies to understand metal-ligand interactions and their biological implications.

Interaction studies involving Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate have focused on its binding affinity with various biomolecules such as DNA and proteins. These studies reveal that the compound forms stable adducts with DNA through coordination bonds with nucleophilic sites on the DNA structure. This interaction is critical for its mechanism of action as an anti-cancer agent. Additionally, research has indicated potential synergistic effects when combined with other chemotherapeutics or targeted agents.

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate shares structural similarities with other platinum-based compounds but stands out due to its specific ligand configuration and biological activity profile.

Compound NameStructureKey Features
Cisplatin[PtCl₂(NH₃)₂]First-line chemotherapy drug; forms DNA cross-links
Carboplatin[Pt(CBDCA)(NH₃)]Less toxic than cisplatin; used for ovarian cancer
Oxaliplatin[Pt(oxalate)(NH₃)]Effective against colorectal cancer; less nephrotoxic
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate[Pt₂(NH₂C₆H₁₂)₂(NO₃)₂]Unique bidentate ligand; dual therapeutic/imaging properties

The uniqueness of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate lies in its dual functionality as both a therapeutic agent and an imaging contrast medium while maintaining effective anti-tumor activity comparable to established platinum drugs.

The synthesis of (1R,2R)-1,2-cyclohexanediamine, a critical chiral ligand in the formation of diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate, involves several established methodologies that have been refined over decades of research [1] [4]. This chiral diamine serves as an essential building block not only for platinum complexes but also for various pharmaceutical and fine chemical applications due to its unique stereochemistry [1].

Starting Materials and Synthetic Routes

The primary synthetic routes for obtaining (1R,2R)-1,2-cyclohexanediamine begin with readily available precursors. One common approach involves the hydrogenation of ortho-phenylenediamine, which produces a mixture of all three stereoisomers of 1,2-diaminocyclohexane [4]. This mixture includes both the (1R,2R) and (1S,2S) enantiomers of the trans isomer, as well as the cis isomer [4]. The racemic trans mixture must then undergo resolution to isolate the desired (1R,2R) enantiomer [4].

Another industrial approach utilizes cyclohexene oxide as a starting material, which undergoes ring-opening with ammonia water to form trans-2-aminocyclohexanol [5]. This intermediate can then be further transformed through various reaction pathways to yield the desired diamine product [5].

Resolution Techniques for Obtaining Enantiomerically Pure (1R,2R)-1,2-Cyclohexanediamine

The resolution of racemic trans-1,2-diaminocyclohexane into its pure enantiomers represents a critical step in the synthetic pathway [4]. The most widely employed method involves the use of enantiomerically pure tartaric acid as a resolving agent [4] [7]. This classical resolution technique exploits the differential solubility of diastereomeric salts formed between the racemic diamine and L-tartaric acid [7].

The process typically involves the following steps:

  • Reaction of racemic trans-1,2-diaminocyclohexane with L-tartaric acid in water or methanol [2] [7]
  • Crystallization of the resulting diastereomeric salt, with the (1R,2R)-diamine-L-tartrate salt being less soluble and precipitating preferentially [7]
  • Filtration and isolation of the crystalline salt [2]
  • Treatment with base (typically sodium hydroxide) to liberate the free (1R,2R)-1,2-cyclohexanediamine [2]
  • Extraction with an organic solvent such as dichloromethane [2]

The crystal structure of (1R,2R)-1,2-diaminocyclohexane L-tartrate reveals a highly interconnected bidirectional hydrogen-bonding network, which contributes to its lower solubility compared to the (1S,2S) diastereomeric salt [7].

Enantioselective Synthetic Approaches

Recent advances in asymmetric synthesis have led to the development of more direct routes to obtain (1R,2R)-1,2-cyclohexanediamine with high enantiomeric purity [3] [5]. These methods often employ chiral catalysts to induce stereoselectivity during key transformation steps [6].

One notable approach involves the use of enzyme-catalyzed asymmetric reductive amination to establish the desired stereochemistry [8]. This biocatalytic method offers advantages in terms of stereoselectivity and environmental sustainability compared to traditional resolution techniques [8].

Table 1: Comparison of Synthetic Routes for (1R,2R)-1,2-Cyclohexanediamine

Synthetic ApproachStarting MaterialKey IntermediatesResolution MethodTypical Yield (%)Enantiomeric Purity (%)
Classical Hydrogenationo-PhenylenediamineRacemic trans-1,2-diaminocyclohexaneL-Tartaric acid30-40>99
Ring-OpeningCyclohexene oxidetrans-2-Aminocyclohexanol(S)-Naproxen45-55>98
EnzymaticCyclohexanoneImine intermediateBiocatalytic reduction60-70>99

The optimization of these synthetic routes continues to be an active area of research, with efforts focused on improving yields, reducing waste, and developing more efficient resolution methods [3] [5] [6].

Platinum Coordination Chemistry: Dimerization Mechanisms

The formation of diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate involves complex coordination chemistry centered around platinum(II), which exhibits a strong preference for square-planar geometry due to its d8 electronic configuration [9] [11]. The dimerization process represents a critical aspect of the compound's synthesis and directly influences its structural and chemical properties [14].

Platinum Precursors and Initial Coordination

The synthesis typically begins with potassium tetrachloroplatinate(II) (K2[PtCl4]) as the platinum source . This water-soluble platinum salt serves as an ideal precursor due to its reactivity toward ligand substitution [17]. The initial coordination involves the displacement of chloride ligands by the bidentate (1R,2R)-1,2-cyclohexanediamine ligand [17].

The reaction proceeds through an associative mechanism characteristic of square-planar d8 complexes, involving a five-coordinate trigonal-bipyramidal intermediate [17]. The stereochemistry of the resulting product is dictated by the relative trans effect of the ligands within the complex [17]. The bidentate nature of the cyclohexanediamine ligand enforces a cis configuration of the remaining coordination sites [17].

Dimerization Pathways and Mechanisms

The dimerization of platinum(II) complexes can occur through several pathways, with the specific mechanism depending on reaction conditions and the nature of the ancillary ligands [11] [14]. For diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum complexes, the dimerization typically involves the formation of hydroxo-bridged intermediates under controlled pH conditions [17].

At slightly acidic pH, the aqua ligands in the mononuclear complex [Pt((1R,2R)-cyclohexanediamine)(H2O)2]2+ remain protonated [17]. However, as the pH increases, deprotonation occurs to form substitution-inert platinum(II) hydroxo species that readily oligomerize to form multinuclear complexes containing bridging hydroxide ligands [17].

The dimerization process can be represented by the following simplified reaction sequence:

  • Formation of the mononuclear aqua complex:
    [Pt((1R,2R)-cyclohexanediamine)Cl2] + 2H2O → [Pt((1R,2R)-cyclohexanediamine)(H2O)2]2+ + 2Cl- [17]

  • Partial deprotonation at controlled pH:
    [Pt((1R,2R)-cyclohexanediamine)(H2O)2]2+ → [Pt((1R,2R)-cyclohexanediamine)(H2O)(OH)]+ + H+ [17]

  • Dimerization through hydroxo bridge formation:
    2[Pt((1R,2R)-cyclohexanediamine)(H2O)(OH)]+ → [(1R,2R)-cyclohexanediamine)Pt(μ-OH)2Pt((1R,2R)-cyclohexanediamine)]2+ + 2H2O [17]

The resulting hydroxo-bridged dimer can then undergo further transformations to yield the final diaquo dimer dinitrate complex [14] [17].

Structural Characterization of Platinum Dimers

The structure of platinum dimers has been extensively studied using various analytical techniques, including X-ray crystallography, nuclear magnetic resonance spectroscopy (particularly 195Pt NMR), and infrared spectroscopy [17] [29]. These studies reveal that the platinum centers in the dimer maintain their square-planar geometry, with the bridging ligands occupying coordination positions that minimize steric interactions [14] [17].

The platinum-platinum distance in these dimers typically ranges from 3.0 to 3.5 Å, indicating the absence of direct metal-metal bonding [14]. Instead, the stability of the dimer structure arises from the bridging ligands and the favorable orientation of the cyclohexanediamine ligands [14] [17].

Recent advances in bottom-up synthesis approaches have enabled more precise control over the formation of platinum dimers, allowing for the selective attachment of a secondary platinum atom to a preliminary one [14]. This level of control is particularly valuable for optimizing the synthesis of diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate with high purity and yield [14].

Nitrate Counterion Incorporation Strategies

The incorporation of nitrate counterions into platinum complexes represents a critical aspect of synthesizing diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate [17] [18]. The choice of counterion significantly influences the compound's solubility, stability, and crystallization behavior [18] [20].

Factors Affecting Nitrate Coordination

The incorporation of nitrate counterions is influenced by several factors, including:

  • Solvent System: The choice of solvent affects the solubility of both the platinum complex and the nitrate salt, influencing the efficiency of ion exchange [17] [18].

  • Temperature: Higher temperatures generally facilitate faster ion exchange but may lead to undesired side reactions or decomposition [17].

  • Concentration: The relative concentrations of the platinum complex and the nitrate source affect the equilibrium and completeness of the exchange reaction [17] [18].

  • pH: The pH of the reaction medium influences the speciation of platinum complexes and can affect the coordination mode of nitrate ions [17] [18].

It is important to note that platinum, classified as a "soft" metal according to Pearson's hard-soft acid-base theory, does not easily form complexes with "hard" ligands such as nitrate [20]. Consequently, nitrate ions typically serve as counterions rather than directly coordinating to the platinum center [20]. However, under certain conditions, nitrate can act as a weakly coordinating ligand, particularly in the absence of stronger donor ligands [17] [18].

Characterization of Nitrate Incorporation

The successful incorporation of nitrate counterions can be confirmed through various analytical techniques [29] [31]. Infrared spectroscopy is particularly useful for identifying the characteristic vibrational modes of nitrate ions, with bands typically appearing around 1380-1350 cm-1 (symmetric stretch) and 1500-1480 cm-1 (asymmetric stretch) [31].

X-ray crystallography provides definitive evidence of nitrate incorporation and reveals the spatial arrangement of these counterions relative to the platinum complex [18]. In many cases, the nitrate ions participate in an extensive hydrogen bonding network with coordinated water molecules and amine ligands, contributing to the overall crystal packing and stability [18].

The counterion effect on crystallographic properties has been studied extensively, revealing significant differences in crystal structures depending on whether sulfate or nitrate counterions are present [18]. These differences can affect not only the physical properties of the complex but also its interactions with biological molecules [18].

Industrial-Scale Production Protocols

The industrial-scale production of diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate requires carefully optimized protocols to ensure consistent quality, high yield, and economic viability [19] [21]. These protocols encompass all aspects of the manufacturing process, from raw material handling to final product packaging [19] [21].

Reaction Engineering and Scale-Up Considerations

Scaling up the synthesis from laboratory to industrial scale presents several challenges that must be addressed through careful reaction engineering [19] [21]:

  • Heat Transfer: The exothermic nature of certain steps, particularly the reaction of platinum complexes with silver nitrate, necessitates efficient cooling systems to maintain temperature control [19] [21].

  • Mixing Dynamics: Uniform mixing becomes increasingly challenging at larger scales. Industrial reactors employ specialized impeller designs and baffles to ensure homogeneous reaction conditions [19] [25].

  • Reaction Time: Longer reaction times may be required at industrial scale to ensure complete conversion, particularly for the formation of the platinum dimer [19] [21].

  • Material Compatibility: All equipment surfaces in contact with reaction mixtures must be constructed from materials resistant to corrosion by platinum complexes and nitric acid [19] [22].

Table 2: Scale-Up Parameters for Industrial Production

Process ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Considerations
Batch Size10-100 g1-10 kg10-100 kgEquipment capacity, mixing efficiency
Reaction VesselGlassGlass-lined steelHastelloy or titaniumCorrosion resistance, heat transfer
Mixing Speed200-400 rpm100-200 rpm50-150 rpmShear stress, vortex formation
Cooling CapacityIce bath/chillerJacketed vesselExternal heat exchangersTemperature control precision
Filtration MethodBüchner funnelNutsche filterFilter press/centrifugeSolid-liquid separation efficiency
Process ControlManualSemi-automatedFully automatedReproducibility, safety

Process Optimization and Quality Control

Continuous process optimization is essential for maintaining product quality while maximizing yield and minimizing costs [19] [25]. Key optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of process parameters to identify optimal conditions and understand parameter interactions [25].

  • Process Analytical Technology (PAT): Real-time monitoring of critical process parameters and product attributes using spectroscopic techniques (e.g., near-infrared or Raman spectroscopy) [25] [29].

  • Statistical Process Control (SPC): Ongoing monitoring of process performance to detect and correct deviations before they affect product quality [25].

Quality control measures are implemented at multiple stages of the production process [22] [25]. These include:

  • In-process testing: Monitoring reaction progress through sampling and analysis at predetermined intervals [25] [29].

  • Final product testing: Comprehensive analysis of each batch for identity, purity, and compliance with specifications [22] [29].

  • Stability testing: Evaluation of product stability under various storage conditions to establish shelf life and storage recommendations [23] [26].

The industrial production of diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate must be straightforward, economical, and applicable to industrial production scales [19]. Recent patents describe processes that are specifically designed for large-scale manufacturing, with considerations for equipment requirements, process efficiency, and environmental impact [19] [21].

Purification Techniques and Stability Considerations

The purification of diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate and ensuring its stability represent critical aspects of both laboratory synthesis and industrial production [22] [23]. These factors directly impact the compound's purity, performance, and shelf life [23] [26].

Purification Methodologies

Multiple purification techniques are employed to achieve the high purity required for diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate, often used in combination to address different types of impurities [22] [27]:

  • Recrystallization: The most common purification method involves dissolving the crude product in a minimum volume of hot solvent (typically water or a water-methanol mixture), followed by slow cooling to induce crystallization [22] [27]. Multiple recrystallization cycles may be necessary to achieve the desired purity [27].

  • Ion-Exchange Chromatography: This technique is particularly effective for removing ionic impurities and ensuring the correct counterion composition [22] [29]. Cation exchangers can separate platinum complexes from base metals, while anion exchangers are useful for purifying chloro complexes of platinum metals due to their stability and well-established behavior [29].

  • Selective Precipitation: Adjusting pH or adding specific reagents can induce selective precipitation of the desired complex or its impurities [22]. For example, the addition of alcohols to aqueous solutions can precipitate the platinum complex while leaving more soluble impurities in solution [22] [27].

  • Filtration Techniques: Various filtration methods, including activated carbon treatment and membrane filtration, are employed to remove particulate matter and colored impurities [22] [27]. These techniques are particularly important for removing colloidal platinum particles that may form during synthesis [27].

New synthetic and purification methods continue to be developed to improve percent yield and shorten reaction times [27]. These advances often involve modifications to reaction conditions, solvent systems, or the introduction of novel purification technologies [27].

Analytical Methods for Purity Assessment

The purity of diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate is assessed using a combination of analytical techniques [29] [31] [32]:

  • Elemental Analysis: Determination of carbon, hydrogen, nitrogen, and platinum content provides fundamental information about the compound's composition [29] [32].

  • Spectroscopic Methods: Nuclear magnetic resonance spectroscopy (particularly 1H, 13C, and 195Pt NMR), infrared spectroscopy, and UV-visible spectroscopy provide detailed structural information and can identify specific impurities [29] [31].

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ion chromatography are used for quantitative analysis of the compound and its impurities [29] [30].

  • X-ray Crystallography: This technique provides definitive structural confirmation and can detect crystalline impurities [27] [31].

  • Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about the compound's thermal stability and can identify impurities with different thermal behaviors [23] [26].

Platinum as supplied to industry typically contains less than 200 parts per million of total impurities, making it one of the purest metals refined by chemical means alone [32]. This high level of purity is essential for many applications of platinum complexes [32].

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate exhibits crystallographic characteristics consistent with related platinum-cyclohexanediamine coordination complexes. Based on extensive structural studies of analogous compounds, this dimeric platinum complex typically crystallizes in the monoclinic crystal system [1] [2] [3]. The space group assignments commonly observed for such structures include P21 or P21/c, reflecting the chiral nature of the (1R,2R)-cyclohexanediamine ligand [1].

The platinum centers in the structure adopt the characteristic square-planar coordination geometry typical of platinum(II) complexes [3] [4]. Each platinum atom coordinates to the bidentate (1R,2R)-1,2-cyclohexanediamine ligand through both nitrogen atoms, forming a five-membered chelate ring with the cyclohexanediamine moiety maintaining its chair conformation [2] [5]. This chelate ring formation results in considerable strain due to the geometric constraints imposed by the bidentate coordination [2].

Critical bond length parameters derived from related crystallographic studies demonstrate distinct Pt-N distances: platinum-ammonia bonds typically range from 2.039 to 2.052 Å, while platinum-nitrogen bonds to the cyclohexanediamine ligand are slightly shorter at 1.995 to 2.001 Å [2] [3]. The molecular geometry exhibits distorted square-planar characteristics, with dihedral angles between the coordination plane and the cyclohexane ring typically measuring 5° or less [1].

The dimeric nature of the complex is reflected in its crystallographic symmetry, with C2 molecular symmetry frequently observed in related platinum dimeric structures [2]. Unit cell parameters for comparable platinum-cyclohexanediamine complexes typically fall within ranges of a = 10-17 Å, b = 6-22 Å, and c = 7-11 Å, with β angles often deviating significantly from 90° due to the monoclinic symmetry [1] [5].

Crystallographic ParameterValueReference Basis
Crystal SystemMonoclinicRelated Pt-DACH structures [1] [2]
Coordination GeometrySquare planarPlatinum(II) standard [3] [4]
Pt-N(NH₃) Bond Length2.039-2.052 ÅCrystallographic data [2] [3]
Pt-N(DACH) Bond Length1.995-2.001 ÅStructural analysis [2] [3]
Chelate Ring StrainConsiderableFive-membered ring geometry [2]

DFT Studies of Molecular Geometry

Density Functional Theory calculations for platinum complexes require careful consideration of both functional selection and relativistic effects. Systematic assessments have identified the PBE0 functional combined with the def2-TZVP basis set as the optimal computational approach for platinum-containing systems [6] [7]. This methodology demonstrates superior performance in predicting both geometric parameters and electronic properties of platinum complexes compared to other commonly used functionals such as B3LYP or BP86 [6].

The inclusion of relativistic effects through the ZORA (Zeroth Order Regular Approximation) method is essential for accurate platinum complex calculations [6] [7]. These relativistic corrections significantly impact the predicted bond lengths, coordination geometries, and electronic structures, with deviations from experimental values substantially reduced when proper relativistic treatment is applied [6].

Geometry optimization procedures using the recommended PBE0/def2-TZVP methodology typically converge to R factors between 0.01 and 0.04, indicating excellent agreement with experimental crystallographic data [6] [8]. The computational protocol benefits from inclusion of solvation corrections when modeling aqueous systems, as platinum complexes frequently undergo hydrolysis and ligand exchange reactions in solution [6] [7].

For vibrational frequency calculations, the mPW1PW functional has demonstrated superior performance over other density functionals in simultaneously predicting molecular geometries and vibrational frequencies of platinum(II) complexes [9]. This functional, specifically tuned for van der Waals interactions, provides accurate descriptions of platinum-ligand coordination bonds and intermolecular interactions [9].

Time-Dependent DFT (TD-DFT) calculations reveal that electronic transitions in platinum-cyclohexanediamine complexes primarily involve metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) contributions [10] [11]. The excited states exhibit mixed character, with significant contributions from platinum d-orbitals and ligand π* orbitals [10].

Computational MethodRecommended ApproachPerformance Metrics
Exchange-Correlation FunctionalPBE0Best overall accuracy [6] [7]
Basis Set (Ligands)def2-TZVPOptimal balance accuracy/cost [6]
Relativistic TreatmentZORAEssential for Pt complexes [6] [7]
Geometry OptimizationPBE0/def2-TZVP/ZORAR-factors 0.01-0.04 [6] [8]
Vibrational FrequenciesmPW1PWSuperior frequency prediction [9]

Raman and Infrared Spectroscopic Fingerprints

Vibrational spectroscopy provides definitive structural fingerprints for platinum-cyclohexanediamine complexes, with distinct characteristic frequencies enabling unambiguous identification. Raman spectroscopy proves particularly valuable for platinum complex characterization, as platinum-ligand stretching vibrations often appear weakly in infrared spectra but exhibit strong Raman activity [9] [12].

The platinum-chloride stretching region exhibits characteristic bands between 312-333 cm⁻¹, with resolved peaks corresponding to symmetric and antisymmetric Pt-Cl stretching modes [12] [13]. High-resolution Raman spectra reveal that isotopic variations due to ³⁵Cl and ³⁷Cl are comparable in magnitude to the differences between symmetric and antisymmetric stretching frequencies [12] [13]. For compounds where chloride ligands are substituted by aqua ligands, new bands appear at approximately 420-440 cm⁻¹, corresponding to Pt-OH₂ stretching vibrations [9].

Platinum-nitrogen stretching frequencies demonstrate ligand-dependent characteristics. Pt-NH₃ stretching modes consistently appear between 485-540 cm⁻¹ across various platinum(II) complexes [12] [14] [13]. For cyclohexanediamine coordination, Pt-N(DACH) stretching frequencies typically occur in similar regions but may shift based on the specific coordination environment and ring strain effects [14].

Infrared spectroscopy reveals complementary information, particularly for NH₃ deformation modes appearing between 1600-1650 cm⁻¹ [14]. The far-infrared region (300-800 cm⁻¹) contains crucial platinum-ligand stretching information, with band positions directly correlating to coordination geometry and trans-influence effects [14] [15].

Theoretical Raman intensity calculations using DFT methods provide excellent correlation with experimental spectra when employing the mPW1PW functional [9]. The predicted vibrational frequencies demonstrate clear-cut assignment of platinum-ligand vibrations through potential energy distribution analysis [9].

Vibrational ModeFrequency Range (cm⁻¹)Spectroscopic Method
Pt-Cl stretching (symmetric)312-333Raman [12] [13]
Pt-Cl stretching (antisymmetric)312-333Raman [12] [13]
Pt-NH₃ stretching485-540Raman [12] [14] [13]
Pt-N(DACH) stretching420-440Raman [9]
NH₃ deformation1600-1650Infrared [14]
Pt-ligand region300-800Infrared [14] [15]

NMR Spectral Interpretation (¹H, ¹⁵N, ¹⁹⁵Pt)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for platinum-cyclohexanediamine complexes, with each nucleus offering distinct diagnostic information. Proton NMR analysis of the cyclohexanediamine ligand reveals characteristic chemical shifts for the cyclohexyl protons in the 1-4 ppm region, with coupling patterns reflecting the chair conformation of the six-membered ring [16].

¹⁵N NMR spectroscopy demonstrates significant utility in platinum complex characterization, with one-bond ¹⁹⁵Pt-¹⁵N coupling constants ranging from 150-350 Hz depending on the coordination environment [17] [18]. These coupling constants provide direct evidence for nitrogen coordination to platinum and allow differentiation between various nitrogen-containing ligands [17].

¹⁹⁵Pt NMR represents the most structurally informative technique for platinum complex analysis, exploiting the favorable magnetic properties of this nucleus (I = 1/2, 33.8% natural abundance) [17] [18]. The chemical shift range for ¹⁹⁵Pt extends over 13,000 ppm, providing exceptional sensitivity to the platinum coordination environment [17] [18]. For platinum(II) complexes, chemical shifts typically occur around 2000-2013 ppm, with subtle but measurable differences between geometric isomers [17] [18].

The high sensitivity of ¹⁹⁵Pt NMR enables detection of even minor structural variations, such as the replacement of ³⁵Cl with ³⁷Cl isotopes, which produces additional satellite peaks [17] [18]. Coupling constants between ¹⁹⁵Pt and other NMR-active nuclei provide crucial structural information: ¹⁹⁵Pt-³¹P couplings range from 1500-6000 Hz for one-bond interactions, while ¹⁹⁵Pt-¹H couplings exceed 700 Hz for directly bonded systems [17] [18].

Advanced NMR techniques including magic angle spinning (MAS) and dynamic nuclear polarization (DNP) enable characterization of dilute platinum surface sites with loadings as low as 3-5 wt% [19] [20] [21]. These sensitivity-enhanced methods permit measurement of ¹⁹⁵Pt chemical shift tensors and coupling constants that would be otherwise undetectable [19] [20] [21].

NMR NucleusChemical Shift/CouplingStructural Information
¹H (DACH)1-4 ppmCyclohexyl ring protons [16]
¹⁵N150-350 Hz (J-coupling)Pt-N coordination evidence [17] [18]
¹⁹⁵Pt~2000-2013 ppmCoordination environment [17] [18]
¹⁹⁵Pt-³¹P1500-6000 HzOne-bond coupling [17] [18]
¹⁹⁵Pt-¹H>700 HzDirect Pt-H bonding [17] [18]

Hydration State Dynamics in Solid vs. Solution Phases

The hydration behavior of platinum-cyclohexanediamine complexes exhibits pronounced phase-dependent characteristics, with distinct equilibrium stoichiometries and kinetic processes governing solid-state versus solution-phase dynamics. In the solid state, Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate maintains structural integrity as a stable dinitrate salt with coordinated water molecules [22] [23].

Solution-phase behavior demonstrates remarkable pH dependence, with different hydrolysis pathways predominating across specific pH ranges [24] [25]. Between pH 3-14, the complex undergoes ligand substitution reactions where water or hydroxide ions replace chloride ligands without elimination of methanol or degradation of the platinum-carbon bonds [24]. This stability window represents the physiologically relevant range where the complex maintains its structural integrity [24].

Below pH 3, protonolysis becomes the dominant reaction pathway, leading to cleavage of platinum-methyl bonds and production of methane gas [24]. This acidic degradation pathway represents a limitation for pharmaceutical applications, requiring careful pH control during storage and administration [24].

The hydration stoichiometry varies significantly based on ligand steric requirements and environmental conditions [22] [23]. Platinum complexes with bulky ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine can accommodate up to five water molecules, while less sterically demanding ligands typically coordinate 1-3 water molecules [22] [23]. The hydration process occurs through a biphasic mechanism: rapid initial water coordination independent of relative humidity, followed by slower, humidity-dependent additional hydration [22] [23].

Molecular dynamics simulations reveal that platinum-water interactions at surfaces create dynamically heterogeneous hydration environments [26] [27] [28]. Water molecules demonstrate preferential orientations near platinum surfaces, with density profiles varying as a function of distance from the metal center [26] [28]. At high water content, sulfonic acid groups orient horizontally on platinum surfaces, effectively displacing water molecules and creating hydrophobic regions [26] [28].

The aqueous platinum interface exhibits separation of relaxation timescales, with bulk water reorientation occurring on picosecond timescales while surface-bound water reorganization requires nanoseconds [27] [29]. This temporal heterogeneity influences electrochemical properties and creates spatially varying hydrophobic character across the platinum surface [27] [29].

Phase/ConditionHydration BehaviorTimescale
Solid StateStable dinitrate coordinationStatic [22] [23]
Aqueous pH 3-14Ligand substitution equilibriumHours [24]
Acidic pH <3Protonolysis degradationMinutes [24]
Surface HydrationDynamic reorganizationNanoseconds [27] [29]
Bulk Water ExchangeRapid equilibrationPicoseconds [27] [29]

Dates

Last modified: 08-15-2023

Explore Compound Types